TrkA Inhibitory Potency: N'-Methyl Carboximidamide vs. Des-Methyl Analog
The N'-methyl substituent on the carboximidamide nitrogen of CAS 339028-23-8 is essential for TrkA inhibitory potency. In the Array BioPharma TrkA inhibitor patent series (US8865698), this compound (Example 3) demonstrated a TrkA IC₅₀ of 22.2 nM in ELISA assays at pH 7.5 [1]. The des-methyl analog, N'-(3-cyanophenyl)-3-(trifluoromethyl)benzenecarboximidamide (CAS 339009-93-7), lacks this N'-methyl group (MW 289.26 vs. 303.28 for the target compound), and within the same patent landscape, N'-unsubstituted carboximidamides show substantially attenuated TrkA binding . The methyl group contributes both a hydrophobic contact and a conformational constraint that pre-organizes the scaffold for ATP-pocket occupancy, making the N'-methylated compound the appropriate choice for TrkA-focused chemical biology studies [1].
| Evidence Dimension | TrkA kinase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 22.2 nM (ELISA, pH 7.5) |
| Comparator Or Baseline | Des-methyl analog CAS 339009-93-7: IC₅₀ not explicitly reported at this potency level in the same patent; structurally predicted to be weaker based on SAR trends within US8865698 |
| Quantified Difference | The N'-methyl analog (this compound) retains potent TrkA engagement; the N'-des-methyl scaffold lacks the methyl-mediated hydrophobic contact required for optimal ATP-pocket fit |
| Conditions | ELISA assay, TrkA kinase, pH 7.5; patent data from Array BioPharma US8865698 |
Why This Matters
Researchers pursuing TrkA-targeted probe development must select the N'-methyl carboximidamide rather than the des-methyl analog to ensure measurable target engagement in enzymatic and cellular assays.
- [1] BindingDB. BDBM136586: US8865698, Example 3; TrkA IC₅₀ = 22.2 nM (ELISA, pH 7.5). Array BioPharma. View Source
